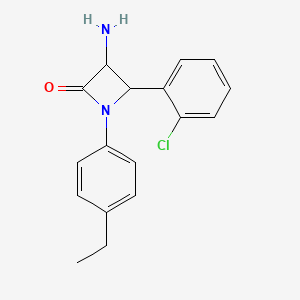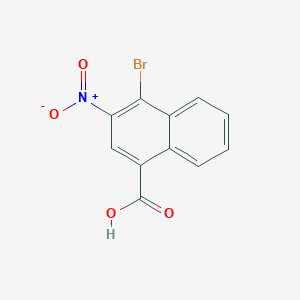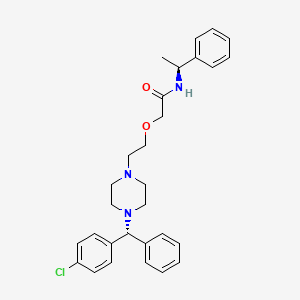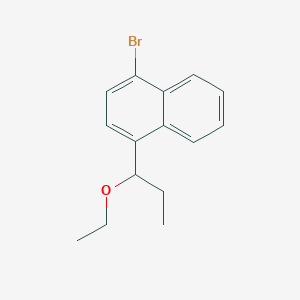
Diethynylbis(4-methoxyphenyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethynylbis(4-methoxyphenyl)silane is an organosilicon compound with the molecular formula C18H16O2Si It is characterized by the presence of two ethynyl groups attached to a silicon atom, which is further bonded to two 4-methoxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
Diethynylbis(4-methoxyphenyl)silane can be synthesized through a multi-step process. One common method involves the reaction of 4-methoxyphenylmagnesium bromide with dichlorodiethynylsilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of larger reactors and more efficient purification techniques. The process may include steps such as distillation and recrystallization to obtain the compound in high purity. The use of automated systems and continuous flow reactors can enhance the scalability and efficiency of the production process.
化学反应分析
Types of Reactions
Diethynylbis(4-methoxyphenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the methoxy groups under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl groups can lead to the formation of diketones, while reduction can yield silanes with hydrogen or alkyl groups.
科学研究应用
Diethynylbis(4-methoxyphenyl)silane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used to modify biomolecules for studying their interactions and functions.
Industry: The compound is used in the production of advanced materials, such as high-performance coatings and adhesives.
作用机制
The mechanism of action of Diethynylbis(4-methoxyphenyl)silane involves its ability to form strong covalent bonds with other molecules. The ethynyl groups can participate in cycloaddition reactions, while the methoxy groups can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis.
相似化合物的比较
Similar Compounds
- Bis(4-methoxyphenyl)methylsilane
- Bis(4-methoxyphenyl)dimethylsilane
- Bis(4-methoxyphenyl)phenylsilane
Uniqueness
Diethynylbis(4-methoxyphenyl)silane is unique due to the presence of ethynyl groups, which provide additional reactivity compared to similar compounds
属性
分子式 |
C18H16O2Si |
|---|---|
分子量 |
292.4 g/mol |
IUPAC 名称 |
diethynyl-bis(4-methoxyphenyl)silane |
InChI |
InChI=1S/C18H16O2Si/c1-5-21(6-2,17-11-7-15(19-3)8-12-17)18-13-9-16(20-4)10-14-18/h1-2,7-14H,3-4H3 |
InChI 键 |
IYMITJRYKZVKJP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)[Si](C#C)(C#C)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-Chloro-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11834998.png)
![5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11835003.png)

![Ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B11835011.png)


![2-(3-bromopropyl)-4-(1-ethoxyethoxy)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11835056.png)

